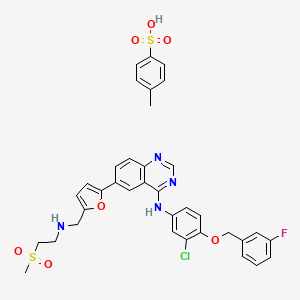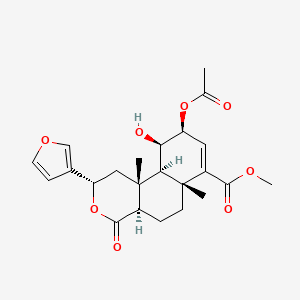
3-Hydroxyornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyornithine is a non-proteinogenic amino acid that is structurally similar to ornithine but with a hydroxyl group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyornithine typically involves a multi-enzymatic cascade reaction. One notable method includes the use of L-arginine as a starting substrate, which undergoes hydroxylation by L-arginine 3-hydroxylase, followed by conversion to 3-hydroxyarginine. This intermediate is then processed by arginase to form this compound. Finally, ornithine cyclodeaminase converts this compound to trans-3-hydroxy-L-proline .
Industrial Production Methods: Industrial production of this compound can leverage biocatalytic processes due to their high selectivity and efficiency. The use of genetically engineered microorganisms expressing the necessary enzymes can facilitate large-scale production under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxyornithine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to ornithine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3-ketoornithine.
Reduction: Formation of ornithine.
Substitution: Formation of various substituted ornithine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxyornithine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a building block for biodegradable polymers.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyornithine involves its interaction with specific enzymes and metabolic pathways. For instance, it serves as a substrate for ornithine cyclodeaminase, which catalyzes its conversion to trans-3-hydroxy-L-proline. This reaction is crucial in the biosynthesis of certain natural products and pharmaceuticals .
Comparación Con Compuestos Similares
Ornithine: Lacks the hydroxyl group at the third carbon position.
3-Hydroxyarginine: An intermediate in the synthesis of 3-Hydroxyornithine.
3-Hydroxykynurenine: Another hydroxylated amino acid with different biological roles.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various bioactive compounds and its role in enzymatic reactions highlight its importance in both research and industrial applications .
Propiedades
Número CAS |
64818-17-3 |
|---|---|
Fórmula molecular |
C5H12N2O3 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2S,3S)-2,5-diamino-3-hydroxypentanoic acid |
InChI |
InChI=1S/C5H12N2O3/c6-2-1-3(8)4(7)5(9)10/h3-4,8H,1-2,6-7H2,(H,9,10)/t3-,4-/m0/s1 |
Clave InChI |
UHPDQDWXMXBLRX-IMJSIDKUSA-N |
SMILES |
C(CN)C(C(C(=O)O)N)O |
SMILES isomérico |
C(CN)[C@@H]([C@@H](C(=O)O)N)O |
SMILES canónico |
C(CN)C(C(C(=O)O)N)O |
Sinónimos |
3-hydroxyornithine 3-hydroxyornithine, (DL-threo)-isomer beta-hydroxyornithine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol](/img/structure/B1247218.png)
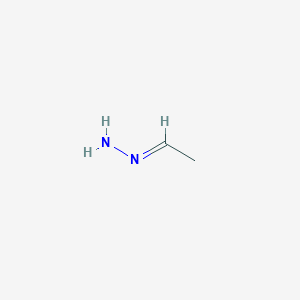

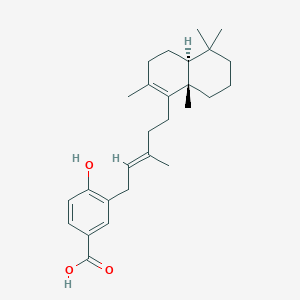
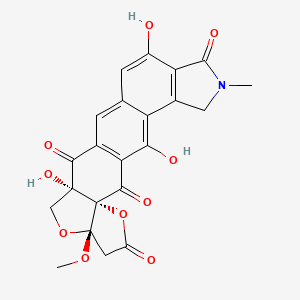
![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
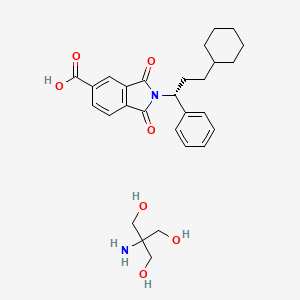
![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
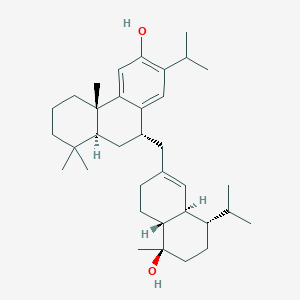
![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)
